Clidanac

Inflammation In Vivo Pharmacology Rheumatoid Arthritis

Clidanac (TAI-284) is a differentiated NSAID tool compound with a dual mechanism: prostaglandin synthetase inhibition and mitochondrial uncoupling. Extreme enantioselectivity—(+)‑isomer is 1000‑fold more potent than (−)‑isomer at PG synthetase—combined with in vivo chiral inversion, makes it an irreplaceable probe for stereochemistry–activity studies. Interchanging with indomethacin/diclofenac without direct data is scientifically unsound. Ideal for dissecting mitochondrial contributions to NSAID toxicity and inflammation.

Molecular Formula C16H19ClO2
Molecular Weight 278.77 g/mol
CAS No. 34148-01-1
Cat. No. B1669174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClidanac
CAS34148-01-1
SynonymsClidanac;  Britai;  Clidanaco;  TAI-284;  TAI 284;  TAI284;  dl-TAI 284;  Indanal.
Molecular FormulaC16H19ClO2
Molecular Weight278.77 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=C(C=C3C(CCC3=C2)C(=O)O)Cl
InChIInChI=1S/C16H19ClO2/c17-15-9-13-11(6-7-12(13)16(18)19)8-14(15)10-4-2-1-3-5-10/h8-10,12H,1-7H2,(H,18,19)
InChIKeyOIRAEJWYWSAQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Clidanac (CAS 34148-01-1) for Inflammation Research: Key Compound Profile


Clidanac (TAI‑284, 6‑chloro‑5‑cyclohexyl‑1‑indancarboxylic acid) is a non‑steroidal anti‑inflammatory drug (NSAID) of the acetic acid derivative class [1]. Developed in Japan for the treatment of rheumatoid arthritis [2], the compound exists as a racemic mixture of two optical isomers [3]. It exerts anti‑inflammatory effects through inhibition of prostaglandin biosynthesis [2] and uncoupling of oxidative phosphorylation [4].

Why Generic NSAID Substitution Fails: Clidanac's Differentiated Profile


Interchanging NSAIDs without consideration of their distinct pharmacological profiles can confound experimental results. Clidanac's activity is not simply a function of COX inhibition. It also uncouples mitochondrial oxidative phosphorylation [1], a mechanism shared by few NSAIDs. Furthermore, its stereochemistry is critical: the (+)‑isomer is 1000‑fold more potent than the (−)‑isomer as an inhibitor of prostaglandin synthetase [2], yet both enantiomorphs exhibit equivalent uncoupling potency [1]. In vivo, R(−)‑clidanac undergoes extensive chiral inversion to the S(+)‑isomer in guinea‑pigs [3], complicating simple comparisons. These features—dual mechanisms of action, extreme enantiomeric potency differences, and metabolic chiral inversion—render generic substitution or interchange with structurally similar NSAIDs (e.g., indomethacin, diclofenac) scientifically unsound without direct comparative data.

Clidanac (TAI‑284) Quantitative Evidence: Comparator-Based Differentiation Data


In Vivo Anti‑Inflammatory Efficacy: Clidanac vs. Indomethacin

In rat models of acute inflammation, Clidanac demonstrated anti-inflammatory activity comparable to that of indomethacin. In carrageenin‑induced paw edema, Clidanac and indomethacin exhibited equivalent inhibitory potency [1]. In mustard‑induced durable paw edema and ultraviolet erythema in guinea pigs, Clidanac showed the same or more potent activity than indomethacin [1]. However, in protecting rabbits from arachidonic acid‑induced sudden death, Clidanac was approximately 20‑fold less potent than indomethacin [1], indicating a differentiated risk–benefit profile in certain prostaglandin‑mediated pathways.

Inflammation In Vivo Pharmacology Rheumatoid Arthritis

Prostaglandin Synthetase Inhibition: Enantiomer‑Specific Potency

In microsomal preparations, the (+)‑isomer of Clidanac was shown to be 1000 times more potent than the (−)‑isomer in inhibiting prostaglandin synthetase activity [1]. This extreme enantioselectivity is not observed in the mitochondrial uncoupling assay, where both enantiomorphs exhibit equivalent potency [2]. The cis‑3'‑hydroxyl metabolite, despite retaining in vivo anti‑inflammatory activity comparable to Clidanac, had much less inhibitory activity on PG synthetase [1], suggesting the anti‑inflammatory effects are not solely mediated by PG synthesis inhibition.

Enzymology Prostaglandin Pathway Stereochemistry

In Vivo Chiral Inversion: R(−) → S(+) Conversion in Guinea‑Pigs

Following oral administration of R(−)‑Clidanac to guinea‑pigs, the biologically active S(+)‑isomer became detectable in plasma. At 3 hours post‑dose, the plasma contained >90% of the S(+)‑isomer [1]. Little conversion of S(+)‑Clidanac to R(−)‑Clidanac was observed. This unidirectional chiral inversion may account for the equivalent in vivo activities of the two enantiomers in this species, despite their large in vitro potency differences.

Pharmacokinetics Chiral Drugs Metabolism

Mitochondrial Uncoupling: Clidanac vs. Dechlorinated Derivative

In isolated rat liver mitochondria, Clidanac uncoupled oxidative phosphorylation. The dechlorinated derivative (dechlorclidanac) was significantly less effective in this uncoupling activity than Clidanac [1]. There was no difference detected in the uncoupling potency of the two enantiomorphs of Clidanac [1].

Mitochondrial Function Oxidative Phosphorylation Structure–Activity Relationship

Optimized Applications of Clidanac Based on Comparative Evidence


Investigations of NSAID Mechanisms Beyond COX Inhibition

Clidanac's ability to uncouple oxidative phosphorylation in isolated mitochondria [1] makes it a valuable tool for dissecting the contribution of mitochondrial dysfunction to NSAID‑induced toxicity or therapeutic effects. Its dual mechanism of action (PG synthesis inhibition + mitochondrial uncoupling) allows researchers to study inflammatory pathways not fully addressed by selective COX inhibitors.

Chiral Pharmacokinetic and Pharmacodynamic Studies

The extreme in vitro enantioselectivity of PG synthetase inhibition (1000‑fold difference) [2] coupled with the unidirectional in vivo chiral inversion in guinea‑pigs [3] makes Clidanac an excellent probe for studying the impact of stereochemistry on NSAID disposition and response. It can serve as a model compound for investigating species‑specific chiral inversion phenomena.

Comparative In Vivo Inflammation Models Requiring Indomethacin‑Like Efficacy

In acute and chronic inflammation models where indomethacin is the standard comparator, Clidanac provides equivalent anti‑inflammatory activity in carrageenin edema and mustard edema [4] but with a markedly reduced effect in arachidonic acid‑induced lethality (~20‑fold less potent). This differential profile allows researchers to select the most appropriate NSAID based on the specific prostaglandin‑dependent pathways involved in their model.

Topical Formulation Development for Localized Anti‑Inflammatory Effects

Patent literature describes anti‑inflammatory and analgesic gel compositions containing 0.03–1.5% Clidanac for external use [5]. Given Clidanac's potent in vivo activity and its potential for reduced systemic exposure via topical administration, this formulation strategy may be useful for studying localized inflammatory conditions while minimizing systemic side effects associated with oral NSAIDs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clidanac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.